molecular formula C9H9FN2 B8720262 4-(2-Aminoethyl)-2-fluorobenzonitrile

4-(2-Aminoethyl)-2-fluorobenzonitrile

Cat. No. B8720262
M. Wt: 164.18 g/mol
InChI Key: RWJTWLOKJFFRKN-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

Into a 100 mL single neck flask were placed N-[2-(4-cyano-3-fluorophenyl)ethyl](phenylmethoxy)carboxamide (2 g, 6.7 mmol) in THF: MeOH (25:25 mL). The mixture was treated with a 10% palladium on carbon (0.5 g, 25 mol%) and stirred under the hydrogen balloon for 12 hour. The reaction mixture was filtered through a Celite® cake. The filtrate was concentrated under reduced vacuum to provide the intermediate title compound, 4-(2-aminoethyl)-2-fluorobenzenecarbonitrile, (1.1 g, 100%) as a white solid. Electron spray M.S. 165 (M*+1).
Name
N-[2-(4-cyano-3-fluorophenyl)ethyl](phenylmethoxy)carboxamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11]C(OCC2C=CC=CC=2)=O)=[CH:5][C:4]=1[F:22])#[N:2].C(Cl)Cl.[H][H]>C1COCC1.[Pd]>[NH2:11][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([F:22])[CH:5]=1

Inputs

Step One
Name
N-[2-(4-cyano-3-fluorophenyl)ethyl](phenylmethoxy)carboxamide
Quantity
2 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)CCNC(=O)OCC1=CC=CC=C1)F
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL single neck flask were placed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite® cake
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC(=C(C=C1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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